1-[({1-[(tert-butoxy)carbonyl]azepan-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]cyclopropane-1-carboxylicacid
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Overview
Description
1-[({1-[(tert-butoxy)carbonyl]azepan-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]cyclopropane-1-carboxylic acid is a complex organic compound with a unique structure that includes a cyclopropane ring, an azepane ring, and fluorenylmethoxycarbonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[({1-[(tert-butoxy)carbonyl]azepan-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]cyclopropane-1-carboxylic acid involves multiple steps, including the protection of functional groups, formation of the cyclopropane ring, and coupling reactions. The tert-butoxycarbonyl (Boc) group is commonly used to protect the amine group during the synthesis . The fluorenylmethoxycarbonyl (Fmoc) group is used to protect the amino group during peptide synthesis .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. The process includes the sequential addition of protected amino acids, followed by deprotection and purification steps to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
1-[({1-[(tert-butoxy)carbonyl]azepan-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropane ring or the azepane ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-[({1-[(tert-butoxy)carbonyl]azepan-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]cyclopropane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Studied for its potential role in biological systems and interactions with proteins.
Medicine: Investigated for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of specialized chemicals and materials
Mechanism of Action
The mechanism of action of 1-[({1-[(tert-butoxy)carbonyl]azepan-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-[(tert-butoxy)carbonyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyrrolidine-3-carboxylic acid .
- (1s,3s)-3-({1-[(tert-butoxy)carbonyl]azetidin-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)cyclobutane-1-carboxylic acid .
- (2r,4s)-1-[(tert-butoxy)carbonyl]-4-({[(9h-fluoren-9-yl)methoxy]carbonyl}amino)pyrrolidine-2-carboxylic acid .
Uniqueness
1-[({1-[(tert-butoxy)carbonyl]azepan-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]cyclopropane-1-carboxylic acid is unique due to its combination of structural features, including the cyclopropane ring and azepane ring, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C31H38N2O6 |
---|---|
Molecular Weight |
534.6 g/mol |
IUPAC Name |
1-[[9H-fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-3-yl]amino]methyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C31H38N2O6/c1-30(2,3)39-28(36)32-17-9-8-10-21(18-32)33(20-31(15-16-31)27(34)35)29(37)38-19-26-24-13-6-4-11-22(24)23-12-5-7-14-25(23)26/h4-7,11-14,21,26H,8-10,15-20H2,1-3H3,(H,34,35) |
InChI Key |
ILYBHHGGWOXDBM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC(C1)N(CC2(CC2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origin of Product |
United States |
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